(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid
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Overview
Description
(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a tetrahydro-2H-pyran-2-yloxy group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It’s known that boronic acids and their esters, such as pinacol boronic esters, can undergo catalytic protodeboronation . This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is used as a reagent in the synthesis of dichloroacetamide analogs, which display high anti-cancer activity . It’s also used in the synthesis of organic semiconductors . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid typically involves the reaction of 4-fluorophenylboronic acid with tetrahydro-2H-pyran-2-ol under suitable conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluoro group can result in various substituted phenyl derivatives.
Scientific Research Applications
(4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the tetrahydro-2H-pyran-2-yloxy group.
(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid: Similar but without the fluoro substitution.
4-[(2-Tetrahydropyranyl)oxy]phenol: Contains the tetrahydro-2H-pyran-2-yloxy group but lacks the boronic acid functionality.
Uniqueness
The presence of both the fluoro and tetrahydro-2H-pyran-2-yloxy groups in (4-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid imparts unique properties, such as enhanced stability and reactivity, making it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
[4-fluoro-3-(oxan-2-yloxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO4/c13-9-5-4-8(12(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11,14-15H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNRFWUGZNHVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC2CCCCO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681571 |
Source
|
Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-17-1 |
Source
|
Record name | B-[4-Fluoro-3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-Fluoro-3-[(oxan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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